molecular formula C15H12N2O7 B2901836 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 1797989-96-8

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2901836
CAS No.: 1797989-96-8
M. Wt: 332.268
InChI Key: YSJIAABMUULPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12N2O6 It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dinitrobenzyl ether and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,4-dinitrobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(2,4-Diaminobenzyl)oxy]-3-methoxybenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2,4-Dinitrobenzyl)oxy]benzaldehyde
  • 3-[(2,4-Dinitrobenzyl)oxy]tricyclo[4.2.0.0(2,5)]octane

Uniqueness

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both nitro groups and a methoxy group on the benzaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2,4-dinitrophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-23-14-4-2-3-10(8-18)15(14)24-9-11-5-6-12(16(19)20)7-13(11)17(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIAABMUULPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.